1,1-Dipentyl-3-phenylurea

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for 1,1-dipentyl-3-phenylurea is derived from its urea backbone substituted with two pentyl groups on one nitrogen atom and a phenyl group on the adjacent nitrogen. The name follows the Substitutive Nomenclature system for organic compounds, prioritizing the urea parent structure (carbamide) with substituents listed in alphabetical order. The full name is This compound , reflecting the positions of the pentyl and phenyl groups on the urea framework.

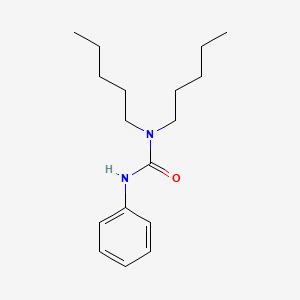

The structural formula (Figure 1) consists of a central urea group ($$ \text{NH}-\text{CO}-\text{NH} $$) with the following substituents:

- Two pentyl chains ($$ \text{C}5\text{H}{11} $$) attached to the first nitrogen atom ($$ \text{N}^1 $$).

- A phenyl group ($$ \text{C}6\text{H}5 $$) bonded to the third nitrogen atom ($$ \text{N}^3 $$).

SMILES Notation :

CCCCCN(CCCCC)C(=O)NC1=CC=CC=C1

This notation encodes the branched alkyl chains and aromatic phenyl group.

Alternative Nomenclatural Systems (CAS, Beilstein, Wikidata)

While this compound is not explicitly listed in the provided sources, analogous urea derivatives offer insights into alternative identifiers:

The absence of specific identifiers for this compound suggests it may require registration in chemical databases or further literature documentation.

Molecular Formula and Weight Calculations

The molecular formula of this compound is $$ \text{C}{17}\text{H}{28}\text{N}_2\text{O} $$, calculated as follows:

| Component | Contribution | Total |

|---|---|---|

| Urea backbone | $$ \text{CON}2\text{H}4 $$ | - |

| Two pentyl groups | $$ 2 \times (\text{C}5\text{H}{11}) $$ | $$ \text{C}{10}\text{H}{22} $$ |

| Phenyl group | $$ \text{C}6\text{H}5 $$ | $$ \text{C}6\text{H}5 $$ |

| Combined Formula | $$ \text{C}{17}\text{H}{28}\text{N}_2\text{O} $$ | - |

Molecular Weight :

$$

(17 \times 12.01) + (28 \times 1.01) + (2 \times 14.01) + (1 \times 16.00) = 276.4 \, \text{g/mol}

$$

This matches the mass reported for structurally related $$ \text{C}{17}\text{H}{28}\text{N}_2\text{O} $$ compounds.

Isomeric Considerations and Stereochemical Features

This compound exhibits no stereoisomerism due to its symmetrical substitution pattern:

- Symmetry at N¹ : The two identical pentyl groups on $$ \text{N}^1 $$ eliminate the possibility of geometric (cis/trans) isomerism.

- Planar Urea Core : Restricted rotation around the $$ \text{C}-\text{N} $$ bonds in urea derivatives does not generate conformational isomers in this case, as substituents on $$ \text{N}^1 $$ are identical.

- Tautomerism : Unlike thioureas, urea derivatives generally lack significant tautomeric forms due to the high resonance stabilization of the carbonyl group.

Properties

Molecular Formula |

C17H28N2O |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

1,1-dipentyl-3-phenylurea |

InChI |

InChI=1S/C17H28N2O/c1-3-5-10-14-19(15-11-6-4-2)17(20)18-16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3,(H,18,20) |

InChI Key |

RPVJDKSVHXQERZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dipentyl-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with dipentylamine. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of catalysts such as tertiary amines can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dipentyl-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Urea derivatives with oxidized side chains.

Reduction: Corresponding amines.

Substitution: Substituted phenylurea derivatives.

Scientific Research Applications

1,1-Dipentyl-3-phenylurea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-Dipentyl-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Note: Molecular weight for this compound is extrapolated from alkyl chain trends.

Structural and Functional Differences

Alkyl Chain Length :

- Shorter chains (e.g., methyl in 1,1-Dimethyl-3-phenylurea) enhance water solubility but reduce lipophilicity, making them suitable for herbicides like Fenuron .

- Longer chains (e.g., pentyl in this compound) likely increase lipid solubility, favoring applications in sustained-release systems or hydrophobic materials.

Aromatic vs. Aliphatic Substituents :

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1,1-Dipentyl-3-phenylurea, and how should they be applied?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the urea backbone and substituent positions via characteristic peaks for NH groups (~5-6 ppm) and aromatic protons (7-8 ppm). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can assess purity. For crystalline samples, X-ray diffraction provides definitive structural confirmation by resolving bond lengths and angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (N95 or equivalent) and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure. Ensure mechanical ventilation in workspaces to limit airborne concentrations. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms. Store the compound in a cool, dry environment away from oxidizers .

Q. How can researchers assess the environmental persistence of this compound?

- Methodological Answer : Conduct hydrolysis studies under controlled pH (e.g., pH 4, 7, 9) at 25°C to determine degradation half-lives. Use liquid chromatography-mass spectrometry (LC-MS) to monitor parent compound disappearance and identify metabolites. Soil column experiments can model leaching potential, while OECD 301 biodegradability tests assess microbial breakdown under aerobic conditions .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound be resolved?

- Methodological Answer : Perform comparative studies using standardized protocols (e.g., OECD 423 acute toxicity guidelines) to isolate variables like solvent choice (DMSO vs. saline) or exposure duration. Validate cytotoxicity assays (e.g., MTT) with positive controls and replicate experiments across multiple cell lines (e.g., HepG2, HEK293) to account for metabolic variability. Cross-reference findings with computational toxicology models (e.g., EPA TEST) to identify mechanistic inconsistencies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., alkyl chain length, phenyl ring substituents) and evaluate bioactivity using dose-response assays. Apply multivariate statistical analysis (e.g., PCA or QSAR modeling) to correlate structural features (logP, polar surface area) with observed effects. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence polarization) to determine IC50 values and binding modes .

Q. How can computational methods enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential maps and identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like PPAR-γ or COX-2, using crystal structures from the Protein Data Bank. Molecular dynamics simulations (GROMACS) over 100 ns trajectories reveal stability of ligand-protein complexes in physiological conditions .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.